2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid

Vue d'ensemble

Description

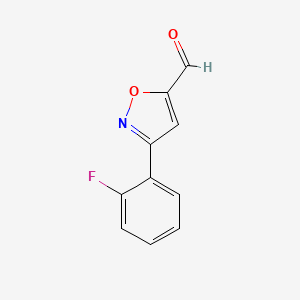

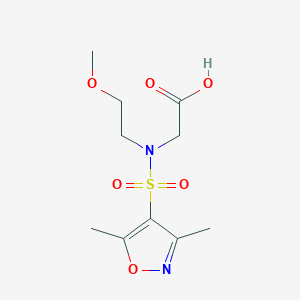

The compound is a complex organic molecule, likely containing an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and an acetic acid group (a two-carbon chain ending in a carboxylic acid group). It also contains a methoxyethyl group, which is an ethyl group (a two-carbon chain) with a methoxy group (an oxygen atom single-bonded to a methyl group) attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the attachment of the acetic acid group. The methoxyethyl group could potentially be introduced at various stages of the synthesis, depending on the specific synthetic route chosen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The isoxazole ring, in particular, would introduce a degree of rigidity into the molecule, while the various oxygen, nitrogen, and sulfur atoms would be capable of forming hydrogen bonds and other interactions .

Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions. The acetic acid group could potentially be deprotonated to form a carboxylate anion, while the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid, sulfonamide, and methoxy groups would likely make the compound soluble in polar solvents .

Applications De Recherche Scientifique

Novel Synthesis Processes and Impurities in Proton Pump Inhibitors

A review on novel synthesis methods for omeprazole, a proton pump inhibitor, highlights the development of pharmaceutical impurities which provide insights into the development of proton pump inhibitors. It emphasizes various pharmaceutical impurities of anti-ulcer drugs, with omeprazole as the focal drug. This study sheds light on the novel synthesis processes and the generation of specific impurities that can serve as standard references for further research on proton pump inhibitors and their effects (S. Saini et al., 2019).

Sulfonamides in Therapeutics

Sulfonamides play a crucial role in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. The patent review from 2008 to 2012 explores novel drugs incorporating the sulfonamide moiety and their applications across different therapeutic areas. This review provides insights into the ongoing need for novel sulfonamides with improved selectivity and efficacy for treating glaucoma, tumors, and other conditions (F. Carta et al., 2012).

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches to the remediation of organic pollutants in wastewater have garnered interest due to the challenges posed by the recalcitrant nature of certain compounds. This review focuses on the role of enzymes, such as laccases and peroxidases, in degrading pollutants in the presence of redox mediators. It highlights the enhanced efficiency and broadened substrate range achieved through the use of redox mediators, pointing towards future applications in environmental remediation (Maroof Husain & Q. Husain, 2007).

Sulfonamides: From Antibacterial to Antitumor Agents

This review addresses the evolution of sulfonamides from antibacterial to potential antitumor agents, discussing their significant biological properties. It covers the synthesis, structural diversity, and the broad spectrum of biological activities of sulfonamide derivatives. The review emphasizes the importance of sulfonamides in the planning and development of bioactive substances, highlighting their potential in antitumor research (Helloana Azevedo-Barbosa et al., 2020).

Environmental Presence and Impact of Sulfonamides

A review focused on the environmental presence of sulfonamides and their impact on human health outlines the widespread use of these compounds in healthcare and veterinary medicine. It discusses the issues arising from their presence in the environment, including microbial population changes and potential hazards to human health. This analysis underscores the global concern over sulfonamide pollution and the need for effective risk reduction strategies (W. Baran et al., 2011).

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis, properties, and potential applications of this compound and related structures .

Mécanisme D'action

Target of Action

It is known that bioactive aromatic compounds containing the indole nucleus, which is similar to the isoxazole ring in the compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, potentially leading to a range of biological effects.

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that compounds with similar structures can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways and have downstream effects on cellular processes.

Result of Action

Based on the potential biological activities mentioned earlier , it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S/c1-7-10(8(2)18-11-7)19(15,16)12(4-5-17-3)6-9(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTWTJJSMDXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)

![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)